molecular formula C10H12N2 B8668184 2-Amino-2-methyl-3-phenylpropanenitrile

2-Amino-2-methyl-3-phenylpropanenitrile

Cat. No.: B8668184
M. Wt: 160.22 g/mol
InChI Key: UXUNDJCHZAODBP-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-phenylpropanenitrile is a nitrile derivative featuring a branched alkyl chain with a phenyl substituent at the 3-position and an amino group at the 2-position. Its molecular formula, based on high-resolution mass spectrometry (HRMS) data, is reported as C₁₄H₂₁NO (calculated (M+H)+: 220.1696; observed: 220.1697) .

The compound was synthesized via General Method D, yielding 94% as a pale yellow oil . Key spectral characteristics include:

  • FT-IR: Peaks at 3374 cm⁻¹ (N-H stretch), 3031 cm⁻¹ (aromatic C-H), and 2925 cm⁻¹ (aliphatic C-H) .
  • Physical State: Liquid at room temperature, contrasting with crystalline analogs discussed below.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-amino-2-methyl-3-phenylpropanenitrile

InChI

InChI=1S/C10H12N2/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3

InChI Key

UXUNDJCHZAODBP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanenitrile

  • Molecular Formula : C₆H₁₂N₂ (inferred from name).
  • Key Differences : Lacks the phenyl group, resulting in reduced aromatic interactions and lower molecular weight.
  • Safety Profile : Cited in EPA HPV reports, though specific toxicity data (e.g., sensitization, target organ effects) remain unreported .

Substituted Malononitrile Derivatives (e.g., 2-(1-Phenyl-ethylidene)-malononitrile)

  • Molecular Formula : C₁₁H₇N₂ (example: 5a in ).
  • Key Differences: Dual Nitrile Groups: Enhances electrophilicity compared to the mono-nitrile target compound. Physical State: Crystalline solids with melting points ranging from 72°C to 165°C, contrasting with the liquid state of 2-amino-2-methyl-3-phenylpropanenitrile . Synthesis: Prepared via condensation, followed by recrystallization, differing from the single-step method used for the target compound .

2-Amino-2-methylpropionitrile

  • Molecular Formula : C₄H₈N₂.
  • Key Differences : Absence of the phenyl group simplifies the structure, reducing steric hindrance and lipophilicity.
  • Synonyms: Over 15 alternative names, including "α-aminoisobutyronitrile" and "2-cyanoisopropylamine" .

Physicochemical Properties

Compound Molecular Formula Physical State Melting Point (°C) Notable Spectral Data Reference
This compound C₁₄H₂₁NO Pale yellow oil N/A IR: 3374, 3031, 2925 cm⁻¹
2-(1-Phenyl-ethylidene)-malononitrile C₁₁H₇N₂ Yellow crystal 72 EIMS: m/z 173 (M⁺)
2-Amino-2-methylpropionitrile C₄H₈N₂ Liquid N/A Synonyms: 15+ variants

Preparation Methods

Strecker Reaction-Based Hydrolysis

The classical route involves a two-step sequence beginning with the Strecker reaction between methyl isopropyl ketone, ammonium chloride, and sodium cyanide. Under reflux conditions with benzyltriethylammonium chloride as a phase-transfer catalyst, 2-amino-2-methyl-3-phenylpropanenitrile is formed in 90% yield. Subsequent hydrolysis under acidic or basic conditions converts the nitrile to the corresponding amide, though this step often requires harsh reagents like concentrated sulfuric acid.

A modified protocol by Lv et al. (2001) achieved 95% yield by dropwise addition of this compound into 95% sulfuric acid at 25°C, followed by neutralization with aqueous ammonia and crystallization. However, this method generates significant acidic waste, complicating industrial-scale implementation.

Microbial Catalysis Using Nitrile Hydratase

Enzyme Selection and Fermentation

Recent advances employ nitrile hydratase enzymes from Rhodococcus qingshengii (CCTCC M 2010050), Nocardia globerula (CCTCC M 209214), or Rhodococcus erythropolis (CCTCC M 209244). These strains are cultured in optimized media (pH 7.0–7.5, 28–30°C) to produce intracellular enzymes capable of hydrating nitriles to amides without harsh conditions.

Reaction Parameters

  • Substrate : this compound (10–20 g/L)

  • Catalyst : Whole-cell biocatalysts or purified enzymes

  • Conditions : pH 6.0–10.0, 20–40°C, 12–24 h reaction time

  • Yield : 81–95% with >99% regioselectivity

This method reduces wastewater generation by 70% compared to chemical hydrolysis and operates at ambient pressure, making it economically viable for continuous production.

Organometallic-Mediated α-Functionalization

Quinone-Ketimine Intermediate Strategy

A 2025 study demonstrated a one-pot synthesis using 3,5-di-tert-butyl-o-benzoquinone to generate a ketimine intermediate from primary amines. Key steps include:

  • Condensation : Amine + quinone → ketimine (toluene, 80°C, 2 h)

  • Nucleophilic Addition : TMSCN (2 eq) in MeOH introduces the nitrile group

  • Oxidative Cleavage : H5IO6 removes the hydroxyarene auxiliary

Scope and Performance

Amine SubstrateYield (%)Purity (%)
4-Aminopyran9498
Benzhydrylamine8997
Mexiletine derivative9196

This method achieves excellent functional group tolerance, enabling late-stage diversification of drug candidates like rimantadine and phentermine.

Optimization and Scale-Up Considerations

Comparative Analysis of Methods

ParameterChemical HydrolysisMicrobial CatalysisOrganometallic Route
Temperature (°C)25–10020–4025–80
Reaction Time (h)4–612–242–4
Waste IntensityHighLowModerate
ScalabilityIndustrialPilot-scaleLab-scale

Solvent and Catalyst Recycling

  • Microbial systems : Cells can be reused for 5–7 batches with <10% activity loss.

  • Organometallic : TMSCN recovery via distillation achieves 85% efficiency .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Amino-2-methyl-3-phenylpropanenitrile, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of nitrile derivatives like this compound often involves Strecker-type reactions or nucleophilic substitution. A feasible approach includes:

  • Aldehyde/Ketone Cyanidation : Reacting a substituted propanal/propanone with a cyanide source (e.g., KCN or NaCN) under acidic conditions (pH 4–5) to form the nitrile backbone .
  • Amination : Introducing the amino group via reductive amination or substitution, using ammonia or protected amines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
    Critical Parameters : pH control during cyanidation minimizes side reactions (e.g., hydrolysis to amides). Temperature (0–25°C) and inert atmosphere (N₂/Ar) prevent oxidation of the nitrile group.

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Nitrile carbon at ~115–120 ppm (¹³C).
    • Methyl group (C(CH₃)) at ~1.5 ppm (¹H) and 25–30 ppm (¹³C).
    • Phenyl protons as multiplet (6.5–7.5 ppm, ¹H).
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 174.2 (C₁₁H₁₂N₂) and fragmentation patterns (e.g., loss of NH₂ or C₆H₅ groups).
    Validation : Compare with literature data for structurally similar nitriles (e.g., 2-Phenylpropanenitrile ).

Advanced Research Questions

Q. Q3. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric Strecker reactions.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica lipase B) in transesterification or hydrolysis to separate enantiomers .
    Case Study : For analogous nitriles, enantiomeric excess (ee) >90% was achieved using chiral phosphoric acids (e.g., TRIP) in non-polar solvents (toluene) .

Q. Q4. What are the mechanistic pathways for the nitrile group’s reactivity in nucleophilic substitution or reduction reactions?

Methodological Answer:

  • Reduction : LiAlH₄ or Raney Ni/H₂ converts nitriles to primary amines. For this compound, this yields 2-amino-2-methyl-3-phenylpropylamine.
  • Substitution : The nitrile’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack (e.g., Grignard reagents forming ketones after hydrolysis).
    Kinetic Analysis : Monitor reaction progress via TLC or in situ IR. For example, nitrile reduction shows a characteristic loss of the C≡N IR peak.

Q. Q5. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., cytochrome P450).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For phenylpropanenitrile analogs, electron-donating groups enhance binding affinity .
    Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

Q. Q6. What strategies resolve co-elution issues in HPLC analysis of this compound and its metabolites?

Methodological Answer:

  • Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 70:30) with 0.1% TFA.
  • Column Selection : Use C18 columns with smaller particle size (2.6 µm) for higher resolution.
  • Derivatization : Convert metabolites to UV-absorbing derivatives (e.g., dansyl chloride for amines).

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